
Binucleine 2
Vue d'ensemble
Description
La Binucléine 2 est un composé chimique connu pour son rôle d'inhibiteur de la cytocinèse. Il s'agit spécifiquement d'un inhibiteur isoformique spécifique de la kinase Aurora B de Drosophila, un régulateur clé de la division cellulaire. Le composé a la formule empirique C13H11N5ClF et un poids moléculaire de 291,71 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la Binucléine 2 implique la réaction de la 3-chloro-4-fluoroaniline avec le cyanoacétate d'éthyle pour former un intermédiaire, qui est ensuite cyclisé pour produire le cycle pyrazole. L'étape finale implique la réaction avec le diméthylformamide diméthylacétal pour produire la Binucléine 2 .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la synthèse suit généralement la voie de préparation en laboratoire avec une optimisation pour le passage à l'échelle. Cela inclut la garantie d'une pureté et d'un rendement élevés grâce à des conditions de réaction contrôlées et des processus de purification .
Types de réactions :
Oxydation : La Binucléine 2 peut subir des réactions d'oxydation, bien que les conditions et les produits spécifiques ne soient pas largement documentés.
Réduction : Le composé peut être réduit dans des conditions spécifiques, ce qui peut modifier ses groupes fonctionnels.
Substitution : La Binucléine 2 peut participer à des réactions de substitution, en particulier impliquant son cycle aromatique et son groupe cyano
Réactifs et conditions courants :
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactions d'halogénation ou de nitration peuvent être effectuées à l'aide de réactifs comme le chlore ou l'acide nitrique
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des dérivés aminés .
4. Applications de la recherche scientifique
La Binucléine 2 a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme outil pour étudier l'inhibition de la cytocinèse et le rôle de la kinase Aurora B dans la division cellulaire.
Biologie : Employée dans des études impliquant Drosophila melanogaster pour comprendre les mécanismes de division cellulaire.
Médecine : Envisagée pour son potentiel en thérapie anticancéreuse en raison de sa capacité à inhiber la division cellulaire.
Industrie : Utilisée dans le développement de nouveaux agents thérapeutiques ciblant les voies de division cellulaire
5. Mécanisme d'action
La Binucléine 2 exerce ses effets en inhibant spécifiquement l'activité de la kinase Aurora B de Drosophila. Cette kinase est un composant essentiel du complexe de passagers chromosomiques, qui régule différentes étapes de la mitose et de la cytocinèse. En inhibant la kinase Aurora B, la Binucléine 2 perturbe la formation de la zone médiane des microtubules et l'achèvement de la cytocinèse, entraînant des défauts de division cellulaire .
Composés similaires :
Inhibiteurs de la kinase Aurora : Des composés comme le VX-680 et le ZM447439 inhibent également les kinases Aurora mais peuvent manquer de la spécificité d'isoforme de la Binucléine 2.
Inhibiteurs de la cytocinèse : D'autres inhibiteurs comme la blébbistatine et la cytochalasine D ciblent différents aspects de la cytocinèse
Unicité : La Binucléine 2 est unique en raison de sa haute spécificité d'isoforme pour la kinase Aurora B de Drosophila, ce qui en fait un outil précieux pour étudier la cytocinèse sans affecter les autres kinases. Cette spécificité permet des investigations plus précises sur le rôle de la kinase Aurora B dans la division cellulaire .
Applications De Recherche Scientifique
Introduction to Binucleine 2
This compound is a small molecule that serves as a highly isoform-specific inhibitor of the Drosophila Aurora B kinase, which plays a critical role in cell division. It has garnered attention in the field of cancer research due to its unique properties that allow for targeted inhibition of Aurora B without affecting other kinases in the Aurora family. This specificity provides a valuable tool for investigating the mechanisms of cytokinesis and the broader implications of Aurora B activity in cell biology.
Specificity and Inhibition
This compound operates by binding to the ATP-binding pocket of the Aurora B kinase, exhibiting competitive inhibition with a value of approximately 0.36 µM . Its isoform specificity is attributed to interactions with specific residues within the active site, particularly hydrophobic interactions with the "gatekeeper" residue, which is crucial for its selective inhibition . This selectivity is vital because most Aurora kinase inhibitors lack this characteristic, leading to off-target effects.
Cellular Effects
Experimental studies reveal that treatment with this compound results in significant defects in mitosis and cytokinesis. For instance, Drosophila Kc167 cells treated with this compound exhibited abnormal cell division, highlighting its effectiveness in disrupting normal cellular processes . Notably, it was found that while Aurora B activity is essential for contractile ring assembly, it is not required during the ingression phase of cytokinesis .
Cytokinesis Studies
This compound has been employed extensively to explore the role of Aurora B kinase in cytokinesis. Its ability to inhibit this specific kinase allows researchers to dissect the contributions of Aurora B to various stages of cell division without confounding effects from other kinases. For example, studies have shown that while Aurora B is crucial for assembling contractile rings, its activity is not necessary once these structures are formed . This finding challenges previous assumptions about the role of Aurora B during cytokinesis.
Investigating Protein Localization
The compound has also been utilized to study protein localization dynamics during mitosis. For instance, it was observed that treatment with this compound affects the localization of Polo-like kinase at the midbody, indicating that Aurora B activity is necessary for maintaining Polo at this site after its recruitment . Such insights are critical for understanding how kinases interact and regulate each other during cell division.
Development of Selective Kinase Inhibitors
The insights gained from using this compound have broader implications for drug development. By demonstrating that hydrophobic interactions can confer specificity in kinase inhibition, researchers can design new inhibitors that target specific kinases more effectively. This approach could lead to advancements in therapeutic strategies for diseases such as cancer where aberrant kinase activity is prevalent .
Table: Key Findings from this compound Research
Study | Focus | Key Findings |
---|---|---|
Smurnyy et al., 2010 | Cytokinesis | This compound inhibits Aurora B activity; not required during ring ingression. |
Gassmann et al., 2004 | Protein Localization | Affects INCENP localization; shares phenotypes with RNAi depletion of Aurora B. |
Carmena et al., 2012 | Kinase Interactions | Polo localization at midbody requires Aurora B; this compound disrupts this process. |
Mécanisme D'action
Binucleine 2 exerts its effects by specifically inhibiting the activity of Drosophila Aurora B kinase. This kinase is a critical component of the chromosomal passenger complex, which regulates various stages of mitosis and cytokinesis. By inhibiting Aurora B kinase, this compound disrupts the formation of the microtubule midzone and the completion of cytokinesis, leading to defects in cell division .
Comparaison Avec Des Composés Similaires
Aurora Kinase Inhibitors: Compounds like VX-680 and ZM447439 also inhibit Aurora kinases but may lack the isoform specificity of Binucleine 2.
Cytokinesis Inhibitors: Other inhibitors such as blebbistatin and cytochalasin D target different aspects of cytokinesis
Uniqueness: this compound is unique due to its high isoform specificity for Drosophila Aurora B kinase, making it a valuable tool for studying cytokinesis without affecting other kinases. This specificity allows for more precise investigations into the role of Aurora B kinase in cell division .
Activité Biologique
Binucleine 2 is a small molecule inhibitor that specifically targets the Aurora B kinase, a key regulator of cell division. This compound has garnered significant attention due to its isoform specificity and its implications for cancer therapy. The following sections provide a detailed overview of the biological activity of this compound, including its mechanism of action, experimental findings, and case studies.
This compound functions primarily as an isoform-specific inhibitor of Drosophila Aurora B kinase. It operates by binding to the active site of the kinase, which is crucial for its enzymatic activity. Research has identified a specific residue within the active site that contributes to this selectivity, allowing this compound to inhibit Aurora B without significantly affecting other kinases such as Aurora A or human Aurora B . The compound exhibits ATP-competitive inhibition with a for ATP of approximately and an inhibition constant of about .
Cytokinesis and Cell Division
Studies have demonstrated that treatment with this compound leads to distinct phenotypic changes in Drosophila cells during cytokinesis. Notably, inhibition of Aurora B activity does not impede the ingression of the cleavage furrow, suggesting that while Aurora B is critical for contractile ring assembly, its activity is not necessary for ring ingression itself . This finding challenges previous assumptions about the role of Aurora B in cytokinesis.
Comparative Studies
A comparative analysis between cells treated with this compound and those subjected to RNA interference (RNAi) targeting Aurora B revealed similar phenotypic outcomes. Both treatments resulted in defects in cytokinesis, highlighting the effectiveness of this compound as a tool for studying the Aurora B pathway . Furthermore, experiments involving different cell lines (e.g., HeLa and S2 cells) indicated that this compound's effects are consistent across various contexts, reinforcing its potential utility in cancer research .
Data Tables
The following table summarizes key findings from studies investigating the effects of this compound on cell division:
Case Studies
- Drosophila Model : Research using Drosophila cells has shown that this compound effectively inhibits Aurora B without affecting other related kinases. This specificity allows researchers to dissect the roles of various kinases in cell division processes more clearly .
- Human Cell Lines : In studies involving human HeLa cells, treatment with this compound resulted in significant cytokinesis defects similar to those observed with direct RNAi against Aurora B, indicating its potential as a therapeutic agent in cancer treatment by targeting specific pathways involved in tumor cell proliferation .
- Cytoskeletal Dynamics : Additional investigations into the effects of this compound on actin polymerization revealed that while it does not directly affect actin dynamics, it influences cellular structures critical for cytokinesis by disrupting localization patterns of proteins involved in these processes .
Propriétés
IUPAC Name |
N'-[2-(3-chloro-4-fluorophenyl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN5/c1-19(2)8-17-13-9(6-16)7-18-20(13)10-3-4-12(15)11(14)5-10/h3-5,7-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCYLHJHZOUDLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Binucleine 2 a valuable tool for studying Aurora B kinase?
A: this compound is a highly isoform-specific inhibitor of Drosophila Aurora B kinase. [] This high specificity makes it a powerful tool for dissecting the roles of Aurora B kinase in complex cellular processes like cytokinesis, as it minimizes off-target effects that could confound experimental results.
Q2: What key finding about cytokinesis was made possible by using this compound?
A: By utilizing this compound, researchers demonstrated that Aurora B kinase activity is not required during the ingression phase of the contractile ring in cytokinesis. [] This finding challenged previous assumptions and shed light on the precise timing and role of Aurora B kinase in this critical cell division stage.
Q3: How does Protein Phosphatase 2A (PP2A) interact with Aurora B kinase in Drosophila oocytes, and how was this compound used to study this interaction?
A: Research shows that Protein Phosphatase 2A (PP2A), specifically the B56 subunit, antagonizes Aurora B kinase activity in Drosophila oocytes to ensure proper meiotic spindle function, kinetochore attachments, and sister chromatid cohesion. [, ] this compound, an inhibitor of Aurora B activity, was used in these studies to demonstrate that continuous Aurora B activity is required to maintain the oocyte spindle during meiosis I. [] These findings highlight the dynamic interplay between kinase and phosphatase activities in regulating meiotic processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.